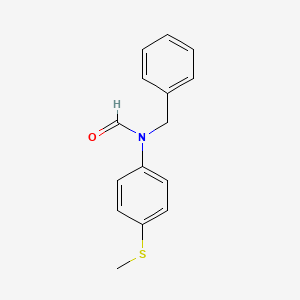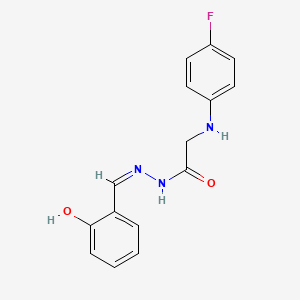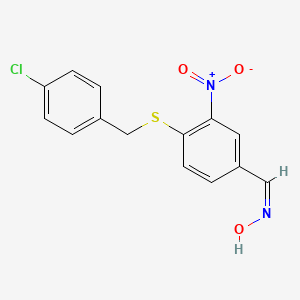
OE+/--Methoxy-OE+/--(4-tert-butylphenyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone is a synthetic organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a methoxy group and a tert-butylphenyl group attached to an acetophenone core. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-tert-butylphenol with methoxyacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and stability. These interactions play a crucial role in determining the compound’s chemical behavior and biological activity.
Comparison with Similar Compounds
OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone can be compared with other similar compounds such as:
Methoxyacetophenone: Lacks the tert-butyl group, resulting in different reactivity and applications.
tert-Butylphenylacetophenone: Lacks the methoxy group, leading to variations in chemical properties and uses.
Methoxy-tert-butylbenzene:
The presence of both the methoxy and tert-butyl groups in OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone makes it unique, providing a balance of electronic and steric effects that influence its reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C19H22O2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-2-methoxy-1-phenylethanone |
InChI |
InChI=1S/C19H22O2/c1-19(2,3)16-12-10-15(11-13-16)18(21-4)17(20)14-8-6-5-7-9-14/h5-13,18H,1-4H3 |
InChI Key |
SGPKZRJAWYZOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117839.png)






![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14117877.png)
![[(2,2-dimethylpropanoyl)oxy]methyl (6R,7R)-7-{[(2Z)-2-{2-[(tert-butoxycarbonyl)amino]-1,3-thiazol-4-yl}pent-2-enoyl]amino}-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14117879.png)
![6-Methyl-2-[2-(2-methylcyclohexylidene)hydrazin-1-yl]pyrimidin-4-ol](/img/structure/B14117882.png)
![4'-Octyl-[1,1'-biphenyl]-4-ol](/img/structure/B14117884.png)
![6-[(16,17-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14117885.png)


